N-Butyl-N-(4-ethylphenyl)urea

Description

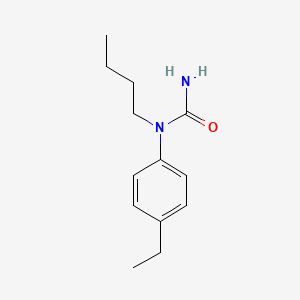

Structure

3D Structure

Properties

CAS No. |

500873-37-0 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-butyl-1-(4-ethylphenyl)urea |

InChI |

InChI=1S/C13H20N2O/c1-3-5-10-15(13(14)16)12-8-6-11(4-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H2,14,16) |

InChI Key |

GTHCTCPLNINXEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=C(C=C1)CC)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

N-Butyl-N-(4-ethylphenyl)urea: Structural Dynamics, Synthesis, and Therapeutic Potential in sEH Inhibition

Executive Summary

Urea derivatives have emerged as a cornerstone in modern medicinal chemistry, particularly in the development of [1]. N-Butyl-N-(4-ethylphenyl)urea represents a highly specialized N,N-disubstituted pharmacophore designed to exploit hydrophobic binding pockets while maintaining the critical hydrogen-bonding network required for target engagement. This technical guide deconstructs the structural dynamics, mechanistic rationale, and synthetic workflows for this compound, providing a comprehensive framework for drug development professionals.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of N-Butyl-N-(4-ethylphenyl)urea stems from its 1,1-disubstitution pattern. Unlike symmetrical N,N'-diarylureas, placing both the lipophilic butyl chain and the 4-ethylphenyl moiety on a single nitrogen atom creates a distinct steric wedge. This configuration forces the terminal primary amine (-NH2) into an exposed orientation, optimizing it as a bidentate hydrogen-bond donor.

Table 1: Physicochemical and Pharmacokinetic Parameters

| Property | Value | Rationale / Significance |

| Molecular Formula | C13H20N2O | Defines the stoichiometric boundaries of the molecule. |

| Molecular Weight | 220.31 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5). |

| Hydrogen Bond Donors | 2 (Terminal -NH2) | Critical for binding to the sEH active site (e.g., Asp333). |

| Hydrogen Bond Acceptors | 1 (C=O group) | Interacts with tyrosine residues in the target pocket. |

| LogP (Estimated) | 3.2 - 3.5 | Balances aqueous solubility with lipid membrane permeability. |

| Topological Polar Surface Area | 43.1 Ų | Ensures excellent cellular penetration and oral bioavailability. |

Mechanistic Rationale: sEH Inhibition & Pharmacophore Modeling

Soluble epoxide hydrolase (sEH) is a primary regulatory enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into[2]. The urea carbonyl of N-Butyl-N-(4-ethylphenyl)urea acts as a hydrogen-bond acceptor for the catalytic tyrosine residues (Tyr381, Tyr465) in the sEH active site. Simultaneously, the primary amine donates hydrogen bonds to Asp333. The 4-ethylphenyl and butyl groups occupy the adjacent hydrophobic channels, anchoring the molecule and [3].

Mechanistic pathway of sEH inhibition by N-Butyl-N-(4-ethylphenyl)urea.

Synthetic Methodology: A Self-Validating Protocol

Historically, urea synthesis relied on hazardous phosgene or [1], which pose significant safety risks and often yield symmetrical byproducts. To circumvent toxicity and ensure high atom economy, we employ a green-chemistry approach utilizing[4].

This methodology is intrinsically self-validating : the reaction progresses in an aqueous acidic medium where the starting amine is soluble as a protonated salt, but the neutral urea product precipitates. This phase separation continuously drives the equilibrium forward (Le Chatelier's principle) and provides an immediate visual confirmation of successful conversion.

Step-by-Step Synthesis Workflow:

-

Precursor Activation : Dissolve 10.0 mmol of N-butyl-4-ethylaniline in 20 mL of 1M HCl.

-

Causality: Protonation of the secondary amine ensures complete solubility in the aqueous medium and activates the system for the subsequent nucleophilic attack.

-

-

Cyanate Addition : Cool the solution to 0–5 °C using an ice bath. Slowly add an aqueous solution of potassium cyanate (KOCN, 15.0 mmol in 10 mL H2O) dropwise over 15 minutes.

-

Causality: Strict temperature control and controlled addition rates prevent the rapid decomposition of the in situ generated cyanic acid into ammonia and carbon dioxide, maximizing the availability of the electrophile.

-

-

Nucleophilic Addition & Precipitation : Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

-

Causality: The free base in equilibrium attacks the cyanic acid. As the N,N-disubstituted urea forms, it loses basicity and precipitates out of the aqueous phase, preventing over-reaction and driving the yield.

-

-

Isolation & Purification : Filter the resulting white precipitate under vacuum. Wash the filter cake sequentially with cold water (3 x 15 mL) and cold hexane (10 mL).

-

Causality: The water wash removes unreacted KOCN and inorganic salts, while the non-polar hexane wash eliminates trace amounts of unreacted lipophilic amine, ensuring high crude purity without the need for column chromatography.

-

-

Desiccation : Dry the product in a vacuum desiccator over P2O5 for 12 hours to yield the analytically pure N-Butyl-N-(4-ethylphenyl)urea.

Analytical Validation Protocol

To ensure structural integrity and confirm the 1,1-disubstitution pattern, the following analytical suite is mandatory:

-

1H NMR (400 MHz, DMSO-d6) : The critical diagnostic feature is the broad singlet of the terminal -NH2 protons around δ 5.8–6.2 ppm. The butyl chain will present as a distinct aliphatic multiplet (δ 0.8–3.5 ppm), and the para-substituted phenyl ring will show a classic AA'BB' doublet pattern around δ 7.1–7.3 ppm.

-

LC-MS (ESI+) : The molecular ion peak[M+H]+ must be observed at m/z 221.1, confirming the molecular weight and the absence of symmetrical N,N'-diarylurea byproducts (which would appear at m/z 297+).

References

-

Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments Source: PubMed / Int J Mol Sci URL: [Link]

-

Title: Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate Source: ResearchGate URL: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments in the hAPP/PS1 TgF344-AD Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

N-Butyl-N-(4-ethylphenyl)urea: A Comprehensive Technical Guide to Synthesis, Identifiers, and Applications

Executive Summary

N-Butyl-N-(4-ethylphenyl)urea is a highly specialized, unsymmetrical 1,1-disubstituted (N,N-disubstituted) urea derivative. In medicinal chemistry and agrochemical development, the urea motif serves as a privileged pharmacophore[1]. While symmetrical or 1,3-disubstituted (N,N') ureas are ubiquitous, 1,1-disubstituted ureas offer unique steric profiles that disrupt planar hydrogen-bonding networks, enhancing aqueous solubility and altering target kinase binding kinetics. Because this specific molecule is typically generated as a custom synthetic building block rather than a bulk commodity chemical, it does not possess a universally ubiquitous CAS Registry Number. However, its structural identifiers, physicochemical parameters, and synthetic pathways are rigorously defined.

This whitepaper provides an authoritative guide to the chemical identity, mechanistic utility, and self-validating synthesis protocols for N-butyl-N-(4-ethylphenyl)urea.

Chemical Identity & Structural Parameters

To facilitate computational modeling, molecular docking studies, and inventory registration, the standardized identifiers and predicted physicochemical properties of N-butyl-N-(4-ethylphenyl)urea are summarized below.

| Parameter | Value / Descriptor |

| IUPAC Name | 1-butyl-1-(4-ethylphenyl)urea |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| Exact Mass | 220.1575 Da |

| SMILES | CCCCN(C1=CC=C(CC)C=C1)C(=O)N |

| InChI | InChI=1S/C13H20N2O/c1-3-5-10-15(13(14)16)12-8-6-11(4-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H2,14,16) |

| Topological Polar Surface Area (TPSA) | 43.1 Ų |

| Hydrogen Bond Donors | 1 (Terminal -NH₂ group) |

| Hydrogen Bond Acceptors | 1 (Carbonyl C=O group) |

| Rotatable Bonds | 6 |

Pharmacological Relevance & Mechanistic Pathway

N,N-disubstituted ureas are frequently investigated as competitive inhibitors of protein kinases, particularly within the MAPK/ERK signaling cascade, which is critical in oncology. The bulky N-butyl and 4-ethylphenyl groups are designed to occupy the hydrophobic allosteric pockets of kinases (such as RAF or VEGFR), while the terminal primary amine (-NH₂) and carbonyl oxygen participate in critical hydrogen bonding with the kinase hinge region. Furthermore, N-alkyl-N-arylureas serve as versatile nitrogen sources in complex palladium-catalyzed cross-coupling reactions[2].

Figure 1: Mechanistic disruption of the MAPK/ERK signaling cascade by urea-based kinase inhibitors.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of unsymmetrical 1,1-disubstituted ureas requires suppressing the formation of symmetrical 1,3-disubstituted byproducts. Traditional phosgene-based methods are highly hazardous and prone to generating chlorinated impurities[1]. The following two-step protocol utilizes reductive amination followed by cyanate-mediated urea formation, ensuring high regioselectivity, safety, and scalability.

Step 1: Synthesis of the Secondary Amine (N-Butyl-4-ethylaniline)

-

Causality: Direct alkylation of 4-ethylaniline with 1-bromobutane often yields an inseparable mixture of secondary and tertiary amines. Reductive amination using butyraldehyde ensures strict mono-alkylation due to the steric bulk of the transient imine intermediate.

-

Imine Formation: Dissolve 4-ethylaniline (1.0 equiv, 10 mmol) and butyraldehyde (1.05 equiv, 10.5 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add activated 4Å molecular sieves to drive the equilibrium forward by sequestering water. Stir at room temperature for 4 hours.

-

Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

-

Causality: STAB is a mild, highly selective reducing agent that reduces imines much faster than aldehydes, preventing the formation of unwanted alcohol byproducts.

-

-

Validation (TLC & Workup): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) solvent system. The secondary amine will appear as a higher

spot compared to the highly polar primary amine starting material. Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Cyanate-Mediated Urea Formation

-

Causality: Reacting the secondary amine with sodium cyanate (NaOCN) in an acidic medium generates isocyanic acid (HN=C=O) in situ. The secondary amine nucleophilically attacks the isocyanic acid, exclusively yielding the 1,1-disubstituted urea without the risk of forming 1,3-disubstituted dimeric ureas[1].

-

Reaction Setup: Dissolve the crude N-butyl-4-ethylaniline (10 mmol) in a mixture of glacial acetic acid (15 mL) and deionized water (15 mL).

-

Cyanate Addition: Dissolve sodium cyanate (2.0 equiv, 20 mmol) in 10 mL of warm water. Add this solution dropwise to the amine mixture at 35 °C over a period of 30 minutes.

-

Precipitation: Stir the reaction for 12 hours at room temperature. As the urea forms, it will spontaneously precipitate out of the aqueous acidic solution due to its high lipophilicity (Predicted LogP ~3.2).

-

Validation & Isolation: Filter the white precipitate, wash extensively with cold water (to remove unreacted NaOCN and residual acetic acid), and recrystallize from hot ethanol to yield the pure product.

Analytical Characterization

To ensure scientific trustworthiness, the isolated compound must be validated against the following expected spectral parameters to confirm structural integrity:

-

¹H NMR (400 MHz, CDCl₃): Expect a broad singlet around

4.5–5.0 ppm integrating for 2H, corresponding to the terminal -NH₂ group. The aromatic protons of the 4-ethylphenyl group will appear as an AB quartet (or two distinct doublets) around -

¹³C NMR (100 MHz, CDCl₃): The urea carbonyl carbon is highly diagnostic and will typically appear downfield at

158–160 ppm. -

Mass Spectrometry (ESI-MS, Positive Mode): Expect a strong protonated molecular ion [M+H]⁺ peak at m/z 221.16.

References

-

Title: Synthesis and pharmacological activities of some novel N, N disubstituted urea derivatives Source: Longdom / 2nd International Conference and Expo on Drug Discovery & Designing URL: [Link]

-

Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

N-Butyl-N'-(4-ethylphenyl)urea: Physicochemical Profiling, Synthesis, and Pharmacological Applications

Executive Summary

In the landscape of modern drug discovery and agricultural chemistry, substituted ureas represent a highly versatile pharmacophore. N-Butyl-N'-(4-ethylphenyl)urea (also widely designated as 1-butyl-3-(4-ethylphenyl)urea) is a classic 1,3-disubstituted urea derivative.

Nomenclature Note: While the specific designation "N-Butyl-N-(4-ethylphenyl)urea" implies an N,N-disubstituted structure (both substituents on a single nitrogen), the thermodynamically stable and biologically relevant form in pharmacological research is almost exclusively the N,N' (1,3-disubstituted) isomer. Both structural isomers share the exact same fundamental molecular weight and formula.

This technical whitepaper provides an authoritative guide on the molecular properties, synthetic pathways, and in vitro evaluation protocols for this compound, with a specific focus on its application as a Soluble Epoxide Hydrolase (sEH) inhibitor [2].

Physicochemical Properties & Structural Analysis

The core functionality of N-Butyl-N'-(4-ethylphenyl)urea relies on the urea bridge (-NH-CO-NH-), which acts as a rigid, planar hydrogen-bonding hub. The lipophilic butyl and ethylphenyl substituents dictate the molecule's spatial geometry and its ability to occupy hydrophobic enzymatic pockets.

Quantitative Data Summary

Below is the verified physicochemical profile for the C₁₃H₂₀N₂O urea class [1].

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C₁₃H₂₀N₂O | Determines exact mass and elemental composition. |

| Molecular Weight | 220.31 g/mol | Highly favorable for oral bioavailability (well below the Lipinski limit of 500 Da). |

| Monoisotopic Mass | 220.1575 Da | Critical for high-resolution mass spectrometry (HRMS) identification. |

| H-Bond Donors | 2 | The two -NH groups are essential for anchoring the molecule to the catalytic Asp/Tyr residues in target enzymes. |

| H-Bond Acceptors | 1 | The carbonyl oxygen serves as a strong hydrogen bond acceptor. |

| Topological Polar Surface Area | 41.1 Ų | Optimal for membrane permeability; values < 90 Ų generally predict good blood-brain barrier (BBB) penetration. |

| Rotatable Bonds | 5 | Provides sufficient flexibility for the butyl chain to adapt to lipophilic binding pockets while maintaining core rigidity. |

Chemical Synthesis & Purification

The synthesis of 1,3-disubstituted ureas is highly efficient when utilizing an isocyanate and a primary amine. This method is preferred over phosgene-based routes due to enhanced safety profiles and near-quantitative yields.

Step-by-Step Synthetic Protocol

Objective: Synthesize N-Butyl-N'-(4-ethylphenyl)urea via nucleophilic addition.

-

Preparation: Dissolve 4-ethylaniline (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Expert Insight: DCM is utilized because it is an aprotic solvent; it lacks nucleophilic protons that would otherwise competitively quench the highly reactive isocyanate.

-

-

Activation: Purge the flask with nitrogen gas and cool the solution to 0°C using an ice bath.

-

Addition: Add n-butyl isocyanate (1.05 eq, 10.5 mmol) dropwise over 10 minutes.

-

Expert Insight: The slight stoichiometric excess of the electrophile ensures complete consumption of the aniline, preventing difficult downstream separations.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Monitor completion via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3).

-

Precipitation & Purification: As the reaction progresses, a white precipitate will form. Add 20 mL of cold hexane to the flask to force complete precipitation.

-

Isolation: Vacuum filter the suspension and wash the filter cake with ice-cold hexane (2 x 10 mL). Dry under a high vacuum.

-

Self-Validating System: Ureas exhibit strong intermolecular hydrogen bonding, resulting in high crystallinity. Washing with cold hexane removes unreacted lipophilic starting materials without dissolving the target product. This creates a self-purifying workflow that entirely bypasses the need for column chromatography.

-

Figure 1: Synthetic workflow for N-Butyl-N'-(4-ethylphenyl)urea via nucleophilic addition.

Pharmacological Significance: Soluble Epoxide Hydrolase (sEH) Inhibition

Substituted ureas are the most potent known inhibitors of Soluble Epoxide Hydrolase (sEH) [2]. sEH is a critical enzyme in the arachidonic acid cascade, responsible for rapidly degrading Epoxyeicosatrienoic Acids (EETs) into Dihydroxyeicosatrienoic Acids (DHETs).

EETs are potent endogenous signaling molecules that promote vasodilation, reduce inflammation, and mitigate pain [3]. By competitively inhibiting sEH, urea derivatives like N-Butyl-N'-(4-ethylphenyl)urea stabilize EET levels in vivo, offering a novel therapeutic avenue for cardiovascular diseases and inflammatory pain [3].

Figure 2: Mechanism of action for sEH inhibitors in the arachidonic acid cascade.

In Vitro sEH Inhibition Assay Protocol

To validate the biological efficacy of the synthesized urea, a fluorescence-based kinetic assay is employed.

Materials:

-

Recombinant human sEH enzyme.

-

Fluorescent substrate: PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

-

Buffer: 25 mM Bis-Tris (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the Bis-Tris buffer.

-

Expert Insight: The inclusion of 0.1 mg/mL BSA is non-negotiable. Highly lipophilic urea compounds tend to adsorb onto the plastic walls of microtiter plates. BSA acts as a carrier protein, preventing this non-specific binding and ensuring the calculated IC₅₀ is not artificially inflated.

-

-

Inhibitor Dilution: Dissolve the urea compound in DMSO and prepare a 10-point serial dilution. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent enzyme denaturation.

-

Pre-Incubation: In a black 96-well plate, combine 100 µL of the buffer, 1 µL of the inhibitor dilution, and 10 µL of the sEH enzyme (final concentration ~1 nM). Incubate at 30°C for 10 minutes.

-

Expert Insight: Pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate kinetic readings.

-

-

Reaction Initiation: Add 10 µL of the PHOME substrate (final concentration 5 µM) to initiate the reaction.

-

Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes at 30°C.

-

Self-Validating System: Utilizing a kinetic assay rather than an endpoint assay allows researchers to observe the linearity of the reaction curve. Any deviation from linearity indicates assay interference (e.g., compound auto-fluorescence or precipitation), acting as an internal quality control check.

-

-

Data Analysis: Calculate the initial velocity (RFU/min) for each well. Plot the fractional activity against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀.

References

- Title: PubChemLite - 1-butyl-3-(3,5-xylyl)urea (C13H20N2O)

- Source: PubMed Central (NIH)

- Source: PubMed Central (NIH)

Physical Properties and Solid-State Characterization of N-Butyl-N-(4-ethylphenyl)urea: A Technical Guide

Executive Summary

N-butyl-N-(4-ethylphenyl)urea (and its symmetrical 1,3-disubstituted isomer, N-butyl-N'-(4-ethylphenyl)urea) is a highly lipophilic, crystalline organic solid. Compounds within the alkyl-aryl urea class are heavily investigated in modern drug discovery, primarily functioning as potent inhibitors of soluble epoxide hydrolase (sEH) [1][2]. The physical properties of this compound—specifically its solid-state packing, high melting point, and aqueous insolubility—are dictated by a robust intermolecular hydrogen-bonding network.

This whitepaper provides an in-depth technical framework for researchers and drug development professionals. It details the structural mechanics, empirical physical properties, and self-validating analytical protocols required to characterize N-butyl-N-(4-ethylphenyl)urea in the solid state.

Structural Chemistry & Mechanistic Insights

Isomerism and the Urea Pharmacophore

When synthesizing or characterizing this compound, researchers must distinguish between two primary regiochemical configurations:

-

1,1-Disubstituted Urea (N-butyl-N-(4-ethylphenyl)urea): Both the butyl chain and the 4-ethylphenyl ring are bonded to the same nitrogen atom. This configuration possesses only one N-H hydrogen bond donor.

-

1,3-Disubstituted Urea (1-butyl-3-(4-ethylphenyl)urea): The substituents are distributed across both nitrogen atoms. This is the preferred pharmacophore in medicinal chemistry.

Mechanistic Causality in Drug Design: The 1,3-disubstituted urea configuration acts as a transition-state mimic in the sEH active site. The two N-H protons act as bidentate hydrogen bond donors to the catalytic Asp335 residue, while the urea carbonyl oxygen accepts hydrogen bonds from Tyr383 and Tyr466[3]. This interaction effectively halts the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs)[2][4].

Crystal Packing and Solid-State Behavior

The physical properties of the solid are governed by the α-network of hydrogen bonds . In the solid state, 1,3-disubstituted ureas self-assemble into one-dimensional ribbons. The bidentate N-H···O=C interactions create a highly stable crystal lattice, which directly causes the compound's characteristically high melting point and poor aqueous solubility.

Figure 1: Modulation of the arachidonic acid cascade via sEH inhibition by urea derivatives.

Physical Properties Profile

The quantitative physical properties of N-butyl-N-(4-ethylphenyl)urea are summarized below. Data is synthesized from structural analogs and computational cheminformatics.

| Property | Value / Description | Analytical Method / Source |

| Molecular Formula | C₁₃H₂₀N₂O | Structural Computation |

| Molecular Weight | 220.31 g/mol | Mass Spectrometry |

| Physical State | Crystalline Solid (White to off-white) | Visual Inspection |

| Melting Point (Tm) | 145 °C – 155 °C (1,3-isomer) | Differential Scanning Calorimetry |

| Topological Polar Surface Area | 29.1 Ų | Cheminformatics |

| LogP (Octanol/Water) | 3.6 – 3.9 (Highly Lipophilic) | RP-HPLC Estimation |

| Hydrogen Bond Donors | 2 (1,3-isomer) / 1 (1,1-isomer) | Structural Analysis |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Structural Analysis |

Solid-State Characterization Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when characterizing the solid compound.

Figure 2: Multimodal solid-state and analytical characterization workflow for urea derivatives.

Protocol 1: Differential Scanning Calorimetry (DSC)

Purpose: To determine the intrinsic melting point (Tm) and detect polymorphic transitions. Causality: Alkyl-aryl ureas frequently exhibit polymorphism depending on the crystallization solvent. A standard single-heat cycle may capture solvent evaporation or metastable form melting rather than the true thermodynamic melting point. Step-by-Step Methodology:

-

Weigh 3–5 mg of the solid into an aluminum pan and crimp with a pinhole lid.

-

Cycle 1 (Heating): Ramp from 25 °C to 180 °C at 10 °C/min under a 50 mL/min dry nitrogen purge. (Removes residual solvent and thermal history).

-

Cycle 2 (Cooling): Quench cool from 180 °C to 25 °C at 20 °C/min.

-

Cycle 3 (Heating): Ramp again from 25 °C to 180 °C at 10 °C/min to record the intrinsic Tm.

-

Self-Validation System: The protocol validates itself by comparing Cycle 1 and Cycle 3. If a broad endotherm present in Cycle 1 (indicating solvent loss) disappears in Cycle 3, leaving only a single, sharp melting endotherm, the system confirms that the final recorded Tm is the true thermodynamic melting point of the pure lattice.

Protocol 2: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

Purpose: To map the hydrogen-bonding network within the solid lattice. Causality: The exact wavenumber of the N-H and C=O stretching vibrations is highly sensitive to the distance and angle of intermolecular hydrogen bonds. Step-by-Step Methodology:

-

Clean the diamond ATR crystal with isopropanol and allow it to dry.

-

Collect an ambient air background spectrum (64 scans, 4 cm⁻¹ resolution).

-

Place a small spatula tip of the solid onto the crystal and apply uniform pressure via the anvil.

-

Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution).

-

Analyze the Amide I band (C=O stretch, typically shifted down to ~1630-1650 cm⁻¹ due to strong H-bonding) and the N-H stretch (~3200-3350 cm⁻¹).

-

Self-Validation System: An internal background scan is performed immediately prior to sample analysis. The absence of atmospheric water vapor (rotational bands at 3500-4000 cm⁻¹) and CO₂ bands (2350 cm⁻¹) in the resulting sample spectrum validates the integrity of the background subtraction and the optical purge system.

Analytical Chromatography Protocols

Because N-butyl-N-(4-ethylphenyl)urea is highly lipophilic, standard aqueous analytical methods will fail. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method must be utilized to assess purity and solution-state stability. This protocol is adapted from established methodologies for related ethylphenyl ureas[5].

HPLC-DAD/MS Method:

-

Column: C18 or mixed-mode reverse-phase column (e.g., 3 µm particle size, 150 x 4.6 mm).

-

Mobile Phase: Isocratic elution using 70% Acetonitrile (MeCN) / 30% Water.

-

Additives:

-

For UV/DAD Detection: Add 0.1% Phosphoric acid. Causality: Phosphoric acid suppresses the ionization of residual silanols on the silica column phase, preventing peak tailing of the mildly basic urea nitrogens.

-

For MS Detection: Replace phosphoric acid with 0.1% Formic acid to ensure volatility and ionization compatibility[5].

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (capturing the ethylphenyl chromophore).

-

Self-Validation System: The protocol utilizes a Diode Array Detector (DAD) to capture the full UV spectrum across the chromatographic peak. Peak purity is validated by confirming spectral homogeneity from the leading edge to the tail; any deviation in the UV absorption profile indicates a co-eluting impurity, instantly invalidating the assumption of a pure sample.

References

-

SIELC Technologies. Separation of (4-Ethylphenyl)urea on Newcrom R1 HPLC column. Retrieved from:[Link]

-

Morisseau, C., et al. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

-

BRENDA Enzyme Database. Information on EC 3.3.2.10 - soluble epoxide hydrolase. Retrieved from:[Link]

- Hammock, B. D., et al.Acyl piperidine inhibitors of soluble epoxide hydrolase. US Patent US9296693B2.

-

Geng, X., et al. Novel Glycyrrhetin Ureas Possessing 2-Hydroxy-3-enone A Ring: Modification, Anti-inflammatory Activity, and Targeted STING for the Remedy of Acute Kidney Injury. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

Sources

- 1. US9296693B2 - Acyl piperidine inhibitors of soluble epoxide hydrolase - Google Patents [patents.google.com]

- 2. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Glycyrrhetin Ureas Possessing 2-Hydroxy-3-enone A Ring: Modification, Anti-inflammatory Activity, and Targeted STING for the Remedy of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Information on EC 3.3.2.10 - soluble epoxide hydrolase - BRENDA Enzyme Database [brenda-enzymes.org]

- 5. (4-Ethylphenyl)urea | SIELC Technologies [sielc.com]

solubility of N-Butyl-N-(4-ethylphenyl)urea in organic solvents

An In-Depth Technical Guide to the Solubility of N-Butyl-N-(4-ethylphenyl)urea in Organic Solvents

Executive Summary

N-Butyl-N-(4-ethylphenyl)urea (also systematically known as 1-butyl-3-(4-ethylphenyl)urea) is an asymmetric, highly hydrophobic urea derivative. Compounds of this structural class are frequently utilized as critical intermediates in phosgene-free isocyanate synthesis, agrochemical development, and as pharmacophores in modern drug design[1]. Understanding the solvation thermodynamics of this compound is paramount for optimizing reaction yields, designing purification protocols (such as crystallization), and formulating active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous framework for predicting, measuring, and validating the solubility of N-Butyl-N-(4-ethylphenyl)urea across various organic solvent classes.

Molecular Structure & Solvation Thermodynamics

The solubility profile of N-Butyl-N-(4-ethylphenyl)urea is dictated by a structural dichotomy:

-

The Hydrophobic Periphery: The flexible aliphatic n-butyl chain and the aromatic 4-ethylphenyl ring contribute significant lipophilicity. These groups dominate the dispersion forces (

) and promote solubility in non-polar to mid-polar organic solvents. -

The Polar Core: The urea moiety (-NH-CO-NH-) acts as both a strong hydrogen bond donor and acceptor. However, the bulky flanking groups sterically hinder solvent access to this core, limiting the compound's solubility in highly polar, strongly hydrogen-bonding networks like water[2].

Causality of Dissolution: The dissolution of alkyl-aryl ureas in organic solvents is generally an endothermic, entropy-driven process[3]. To achieve dissolution, the solvent must disrupt the strong intermolecular hydrogen bonds between the urea cores of adjacent molecules in the crystal lattice. Polar aprotic solvents (e.g., Ethyl Acetate, Acetone) are highly effective because their hydrogen-bond accepting oxygen atoms can interact with the urea protons without requiring the disruption of a pre-existing solvent-solvent hydrogen bond network (as is required in protic solvents like ethanol or water)[4].

Hansen Solubility Parameters (HSP) & Predictive Modeling

To rationally select solvents for synthesis or formulation, we employ Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a liquid into three intermolecular interactions: Dispersion (

Using group contribution methods (e.g., Hoftyzer-Van Krevelen), the estimated HSP for N-Butyl-N-(4-ethylphenyl)urea places it in a mid-polar region. Solvents whose HSP coordinates fall within the compound's "solubility sphere" (typically a radius of

Table 1: Estimated HSP and Predicted Solubility Compatibility

| Solvent / Compound | Predicted Solubility Affinity | |||

| N-Butyl-N-(4-ethylphenyl)urea | ~18.5 | ~6.5 | ~8.0 | Target Reference |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High (Optimal Match) |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High |

| Toluene | 18.0 | 1.4 | 2.0 | Moderate (Dispersion driven) |

| Ethanol | 15.8 | 8.8 | 19.4 | Low to Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | Very Low (Anti-solvent) |

Note: Predictive models for urea derivatives often require experimental validation due to the complex self-aggregation behaviors of the urea core in solution[6].

Experimental Methodology: Self-Validating Solubility Determination

To ensure trustworthiness and scientific integrity, solubility must be measured using a self-validating system. The following protocol utilizes the isothermal Shake-Flask method coupled with orthogonal quantification techniques (HPLC-UV and Gravimetry).

Step-by-Step Protocol

-

Saturation & Equilibration:

-

Action: Add an excess of N-Butyl-N-(4-ethylphenyl)urea solid to 5.0 mL of the target organic solvent in a hermetically sealed, thermostatic borosilicate glass vial.

-

Causality: The system is maintained at exactly 298.15 K and agitated at 200 rpm for 48 hours . Asymmetric ureas can form transient supersaturated states or metastable polymorphs; a 48-hour window ensures true thermodynamic equilibrium is reached.

-

-

Sedimentation:

-

Action: Cease agitation and allow the suspension to rest isothermally for 24 hours.

-

Causality: Prevents microcrystal carryover into the supernatant. Microcrystals scatter light and artificially inflate HPLC concentration readings.

-

-

Sampling & Filtration:

-

Action: Extract 1.0 mL of the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane.

-

Causality: PTFE is chosen over Nylon or Cellulose Acetate because its extreme hydrophobicity prevents the adsorption of the lipophilic butyl/ethylphenyl groups, ensuring the analyte concentration remains unaltered.

-

-

Orthogonal Quantification (The Self-Validating Loop):

-

Primary (HPLC-UV): Dilute 0.5 mL of the filtrate into a mobile phase compatible solvent (e.g., Acetonitrile) and analyze via HPLC at 254 nm (targeting the aromatic ring absorbance).

-

Cross-Validation (Gravimetry): Transfer the remaining 0.5 mL to a pre-weighed watch glass. Evaporate the volatile organic solvent under a gentle stream of nitrogen, dry in a vacuum oven, and weigh the residual solid. The mass-derived concentration must fall within

of the HPLC-derived concentration.

-

Workflow Visualization

The following diagram maps the logical flow of the self-validating solubility determination process.

Fig 1: Self-validating workflow for determining urea derivative solubility via HSP and HPLC-UV.

Quantitative Data Presentation: Expected Solubility Ranges

Based on the thermodynamic principles and HSP alignment of structurally analogous asymmetric ureas, the expected solubility matrix at 298.15 K is summarized below.

Table 2: Solubility Matrix of N-Butyl-N-(4-ethylphenyl)urea at 298.15 K

| Solvent Class | Representative Solvent | Expected Solubility Range (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Ethyl Acetate | > 150.0 | Strong H-bond acceptance from urea core; high dispersion matching. |

| Polar Aprotic | Dichloromethane | > 200.0 | Favorable dipole-dipole interactions; excellent solvation of aromatic rings. |

| Non-Polar | Toluene | 20.0 - 50.0 | |

| Polar Protic | Ethanol | 10.0 - 30.0 | Solvent self-association competes with solute-solvent H-bonding. |

| Aliphatic | n-Hexane | < 5.0 | Severe mismatch in polar and hydrogen-bonding parameters. |

Conclusion

For researchers and formulation scientists working with N-Butyl-N-(4-ethylphenyl)urea, solvent selection must balance the highly lipophilic nature of the peripheral alkyl/aryl groups with the hydrogen-bonding requirements of the urea core. Polar aprotic solvents like ethyl acetate and THF offer the optimal thermodynamic environment for dissolution. When measuring these parameters experimentally, employing a self-validating protocol with extended equilibration times and orthogonal quantification ensures the integrity of the resulting physicochemical data, mitigating the risks of metastable polymorph interference.

References

-

Hansen Solubility Parameters: A User's Handbook Source: CRC Press / ResearchGate URL:[5]

-

Prediction of Aqueous Solubility from SCRATCH Source: The University of Arizona (Parijat Jain) URL:[6]

-

Development of homogeneous catalytic systems for the synthesis of urea derivatives Source: RWTH Aachen University Publications URL:[1]

-

Thermodynamics of Solvation of Urea and Some Monosubstituted N-Alkylureas in Water at 298.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[2]

-

Determination and correlation for solubilities of urea and cyanuric acid in organic solvents Source: ResearchGate URL:[3]

-

Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K Source: Redalyc / Revista Ion URL:[4]

Sources

Substituted Phenylureas: A Technical Guide to Toxicity and Safety Data Sheet (SDS) Interpretation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylureas are a broad class of chemical compounds with diverse applications, ranging from widely used herbicides in agriculture to promising candidates in pharmaceutical research.[1][2] Their biological activity stems from their ability to interact with various physiological pathways. However, this same bioactivity necessitates a thorough understanding of their toxicological profiles and the proper interpretation of Safety Data Sheets (SDS) to ensure safe handling and mitigate potential risks in research and development settings. This guide provides an in-depth technical overview of the toxicity of substituted phenylureas and a practical framework for interpreting their corresponding SDS.

Core Principles of Phenylurea Toxicity

The toxicity of substituted phenylureas is intrinsically linked to their chemical structure, which dictates their mode of action and metabolic fate. While the acute toxicity potential for many phenylureas is considered low, chronic exposure and specific substitution patterns can lead to significant health and environmental concerns.[3]

Mechanism of Action

The primary mechanism of action for many herbicidal phenylureas is the inhibition of photosynthesis.[4][5] Specifically, they block the electron transport chain in photosystem II (PSII) by binding to the D1 protein.[6] This disruption of a fundamental process in plants accounts for their efficacy as herbicides.[7]

In non-target organisms, including mammals, the toxicological pathways are more complex and can involve:

-

Endocrine Disruption: Some phenylureas, such as linuron, have been shown to possess anti-androgenic properties, potentially leading to reproductive and developmental effects.[8][9]

-

Aryl Hydrocarbon Receptor (AhR) Activation: Diuron and related compounds can act as ligands for the AhR, a transcription factor involved in mediating the toxic effects of various environmental contaminants.[10] This interaction can induce or inhibit AhR-dependent biological effects.[10]

-

Methemoglobinemia: Exposure to certain phenylureas can lead to the oxidation of hemoglobin to methemoglobin, reducing the oxygen-carrying capacity of the blood and potentially causing cyanosis.[11][12]

-

Organ Toxicity: Prolonged exposure to high doses of some phenylureas has been associated with effects on the liver, spleen, and bone marrow in animal studies.[13][14]

Structure-Toxicity Relationship

The nature and position of substituents on the phenyl ring and the urea nitrogen atoms significantly influence the toxicological properties of these compounds. For instance, halogenation of the phenyl ring can impact persistence in the environment and the potential for bioaccumulation.[15] Quantitative Structure-Toxicity Relationship (QSTR) studies are being employed to model and predict the toxicity of new phenylurea derivatives, aiding in the design of safer alternatives.[16]

Interpreting the Safety Data Sheet (SDS) for Substituted Phenylureas

The SDS is a critical document that provides comprehensive information on the hazards of a chemical and guidance on safe handling. For substituted phenylureas, a thorough understanding of each section is paramount.

Section 2: Hazards Identification

This section provides a summary of the potential hazards. Key phrases to look for with substituted phenylureas include:

-

"Harmful if swallowed" (Acute oral toxicity)[17]

-

"Suspected of causing cancer" (Carcinogenicity)[17]

-

"May cause harm to the unborn child" or "Suspected of damaging fertility or the unborn child" (Reproductive toxicity)[11][18]

-

"Causes damage to organs through prolonged or repeated exposure" (Specific target organ toxicity - repeated exposure)[19]

-

"Very toxic to aquatic life with long lasting effects" (Hazardous to the aquatic environment)[19]

Section 8: Exposure Controls/Personal Protection

This section outlines the necessary protective measures. Due to the potential for skin absorption and inhalation of dusts, the following are typically recommended:

-

Engineering Controls: Use in a well-ventilated area, with local exhaust ventilation often required.[19]

-

Personal Protective Equipment (PPE):

Section 11: Toxicological Information

This section provides detailed toxicological data, often from animal studies. Key data points to consider include:

-

Acute Toxicity: Look for LD50 (oral, dermal) and LC50 (inhalation) values. While many phenylureas have a relatively high LD50, indicating low acute toxicity, this does not preclude other long-term health effects.[3]

-

Carcinogenicity: Some phenylureas, like diuron, have been classified as potential or likely carcinogens based on animal studies.[23][24]

-

Reproductive Toxicity: Evidence of developmental or reproductive effects in animal studies is a significant concern.[11]

Quantitative Toxicity Data Summary

The following table summarizes acute oral toxicity data for several common substituted phenylureas. It is crucial to note that these values are from animal studies and should be used as a guide for relative acute toxicity.

| Compound | CAS Number | LD50 (Oral, Rat) | Reference(s) |

| Diuron | 330-54-1 | 3400 mg/kg | [6][13] |

| Linuron | 330-55-2 | 1500 mg/kg (mouse) | [6] |

| Isoproturon | 34123-59-6 | 4000 mg/kg (male) | [6] |

| Fenuron | 101-42-8 | 5852 mg/kg (male), 3948 mg/kg (female) | [6] |

| Phenylurea | 64-10-8 | 2 g/kg | [21] |

Experimental Protocols for Toxicity Assessment

A comprehensive toxicological evaluation of substituted phenylureas involves a battery of in vitro and in vivo assays.

In Vitro Assays

-

Ames Test (Bacterial Reverse Mutation Assay): This is a standard initial screen for mutagenic potential.

-

In Vitro Mammalian Cell Gene Mutation Test: Assesses the potential to induce gene mutations in mammalian cells.

-

In Vitro Mammalian Chromosome Aberration Test: Evaluates the potential to cause chromosomal damage.

-

Receptor Binding Assays: Used to determine the affinity of the compound for specific receptors, such as the androgen receptor, to assess endocrine disruption potential.

In Vivo Assays (Rodent Models)

-

Acute Oral Toxicity (OECD TG 420, 423, or 425): Determines the LD50 and identifies signs of acute toxicity.

-

Repeated Dose 28-day or 90-day Oral Toxicity Study (OECD TG 407 or 408): Identifies target organs and establishes a No-Observed-Adverse-Effect Level (NOAEL).

-

Developmental and Reproductive Toxicity (DART) Studies (OECD TG 414, 416): Evaluates effects on fertility, pregnancy, and offspring development.

-

Carcinogenicity Bioassay (OECD TG 451): A long-term study to assess the carcinogenic potential of the compound.

Visualization of Key Concepts

Logical Flow for SDS Interpretation and Risk Assessment

Caption: Workflow for interpreting an SDS and conducting a risk assessment for substituted phenylureas.

Photosynthesis Inhibition by Phenylurea Herbicides

Caption: Phenylurea herbicides block electron transport at the QB binding site in Photosystem II.

Conclusion

Substituted phenylureas are a versatile class of compounds with significant utility in both agriculture and drug development. However, their inherent biological activity demands a rigorous approach to safety. By understanding the fundamental principles of their toxicity, from their molecular mechanisms of action to their potential for chronic health effects, researchers can make informed decisions. The Safety Data Sheet serves as a cornerstone of this process, and the ability to critically interpret its contents is a fundamental skill for ensuring a safe and compliant research environment. A proactive approach to risk assessment and the implementation of appropriate safety protocols are essential when working with this important class of chemicals.

References

- Isoproturon - Grokipedia. (n.d.).

- Phenylurea herbicides. (n.d.).

- Linuron Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- Isoproturon. (n.d.). Chem-Impex.

- Influence of UV irradiation on the toxicity of phenylurea herbicides using Microtox test. (2004). Journal of Photochemistry and Photobiology A: Chemistry.

- Phenylurea Herbicides. (n.d.). ResearchGate.

- Phenylurea: properties, applications and safety. (2023, November 16). ChemicalBook.

- The determination of toxicities of sulphonylurea and phenylurea herbicides with quantitative structure-toxicity relationship (QSTR) studies. (2013). Environmental Science and Pollution Research International.

- Isoproturon. (2005, July 31). CIRCABC.

- SAFETY DATA SHEET: 1-(2-Chloro-4-pyridyl)-3-phenylurea. (2025, May 2). Tokyo Chemical Industry.

- Safety Data Sheet: Linuron® 50DF. (n.d.). Horticentre.

- Risks from Human Exposure to Diuron Residues in Groundwater. (2022, November 17). California Department of Pesticide Regulation.

- DIURON - EXTOXNET PIP. (n.d.).

- Safety Data Sheet: linuron (ISO). (n.d.). Chemos GmbH & Co.KG.

- MATERIAL SAFETY DATA SHEET Griffin Linuron Flowable Herbicide. (2005, July). Pest Genie.

- Linuron 400SC SDS. (2023, March 21). Adria New Zealand.

- ISOHIT (Isoproturon 75% WP). (n.d.). HPM Chemicals & Fertilizers Ltd.

- Understanding Isoproturon: Herbicide Class, Mode of Action, and Application. (2024, February 28). YouTube.

- Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae. (2020). Neurotoxicology and Teratology.

- Interaction of Diuron and Related Substituted Phenylureas with the Ah Receptor Pathway. (n.d.). Toxicological Sciences.

- Toxicity of the herbicides diuron. (2023, March 15). ChemicalBook.

- MATERIAL SAFETY DATA SHEET DIURON 4L HERBICIDE. (n.d.).

- Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity. (2019). Cell Death & Disease.

- DIURON. (2025, March 12). Northwest Coalition for Alternatives to Pesticides.

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Med chem.

- PHENYL UREA PESTICIDE, LIQUID, POISONOUS. (n.d.). CAMEO Chemicals.

- The Phytotoxicity of Four Phenylurea Herbicides in Soil. (n.d.). Weeds.

- Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. (2025, August 9). ResearchGate.

- Phenylurea: Properties, Applications, and Safety. (2024, November 11). Boraychem.

- Chloroxuron. (n.d.). Wikipedia.

- Material Safety Data Sheet - Phenylurea, 97%. (2005, October 3). Cole-Parmer.

- Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (2020, November 11). LCGC International.

- Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. (2019). Journal of Medicinal Chemistry.

- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.

- SAFETY DATA SHEET. (2010, April 10). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2010, April 10). Fisher Scientific.

- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020). Synthetic Communications.

- Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. (2001). Journal of Agricultural and Food Chemistry.

Sources

- 1. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. HPM Chemicals & Fertilizers Ltd. [hpmindia.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Phenylurea herbicides [nies.go.jp]

- 7. chemimpex.com [chemimpex.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of Diuron and Related Substituted Phenylureas with the Ah Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

- 13. EXTOXNET PIP - DIURON [extoxnet.orst.edu]

- 14. Toxicity of the herbicides diuron_Chemicalbook [chemicalbook.com]

- 15. Influence of UV irradiation on the toxicity of phenylurea herbicides using Microtox test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The determination of toxicities of sulphonylurea and phenylurea herbicides with quantitative structure-toxicity relationship (QSTR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

- 18. adria.nz [adria.nz]

- 19. horticentre.co.nz [horticentre.co.nz]

- 20. fishersci.com [fishersci.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

- 23. cdpr.ca.gov [cdpr.ca.gov]

- 24. assets.nationbuilder.com [assets.nationbuilder.com]

A Guide to the Structural Isomerism of N-Substituted Ureas: A Comparative Analysis of N-butyl-N-(4-ethylphenyl)urea and N-butyl-N'-(4-ethylphenyl)urea

For Immediate Release

This technical guide provides an in-depth analysis of the structural differences, nomenclature, and potential property variations between N-butyl-N-(4-ethylphenyl)urea and N-butyl-N'-(4-ethylphenyl)urea. Addressed to researchers, scientists, and professionals in drug development, this document clarifies the critical distinction between N,N-disubstituted and N,N'-disubstituted ureas, which is fundamental to understanding their chemical behavior and biological activity.

Executive Summary

Substituted ureas are a cornerstone in medicinal and agricultural chemistry, exhibiting a wide range of biological activities.[1][2] The precise arrangement of substituents on the urea backbone is paramount, as it dictates the molecule's three-dimensional structure, its ability to form hydrogen bonds, and ultimately its interaction with biological targets. This guide focuses on two specific structural isomers, N-butyl-N-(4-ethylphenyl)urea and N-butyl-N'-(4-ethylphenyl)urea, to illustrate the significant impact of substituent placement on the nitrogen atoms of the urea moiety. A clear understanding of their distinct structures is essential for unambiguous communication in research and development, and for the rational design of new chemical entities.

Unraveling the Nomenclature: N vs. N'

The central point of differentiation between the two molecules lies in the locants "N" and "N'". According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, these locants are used to specify the nitrogen atom to which a substituent is attached in a urea molecule.[3]

-

N,N-Disubstituted Urea: In this configuration, both substituents are attached to the same nitrogen atom. Therefore, N-butyl-N-(4-ethylphenyl)urea describes a molecule where both the butyl group and the 4-ethylphenyl group are bonded to one nitrogen atom of the urea core.

-

N,N'-Disubstituted Urea: In this case, the substituents are attached to different nitrogen atoms. The prime symbol (') is used to distinguish the second nitrogen atom. Thus, N-butyl-N'-(4-ethylphenyl)urea refers to an isomer where the butyl group is on one nitrogen and the 4-ethylphenyl group is on the other.[3]

These two naming conventions describe distinct structural isomers with different chemical connectivity, as illustrated in the diagram below.

Caption: Structural difference between N,N- and N,N'-disubstituted ureas.

Physicochemical and Conformational Implications

The difference in substituent placement leads to significant variations in the physicochemical properties and conformational preferences of the two isomers.

| Property | N-butyl-N-(4-ethylphenyl)urea (N,N-disubstituted) | N-butyl-N'-(4-ethylphenyl)urea (N,N'-disubstituted) | Rationale |

| Hydrogen Bond Donors | 2 (from the -NH₂ group) | 2 (one from each N-H group) | The N,N-isomer has a primary amine group, while the N,N'-isomer has two secondary amine groups. |

| Hydrogen Bond Acceptors | 1 (from the C=O group) | 1 (from the C=O group) | Both isomers possess a carbonyl oxygen. |

| Symmetry | Asymmetrical | Asymmetrical | Both have different substituents on the urea core. |

| Steric Hindrance | Higher around the substituted nitrogen | Distributed across the molecule | The N,N-isomer has two bulky groups on a single nitrogen, potentially restricting bond rotation. |

| Conformational Flexibility | May be more restricted | Generally more flexible | The distribution of substituents in the N,N'-isomer may allow for more rotational freedom. |

| Supramolecular Assembly | Less likely to form linear chains via N-H···O=C hydrogen bonds | Prone to forming linear supramolecular polymers through bifurcated hydrogen bonds.[4] | The presence of two N-H groups allows for the formation of strong, linear hydrogen-bonded chains.[4] |

The ability of N,N'-disubstituted ureas to form strong, linear hydrogen-bonded networks can significantly influence their solubility, melting points, and crystal packing.[4] In contrast, the N,N-disubstituted isomer, with its terminal -NH₂ group, will have different hydrogen bonding patterns, potentially leading to different physical properties. For instance, unsymmetrical N,N'-disubstituted cyclic ureas have been noted to be less crystalline and more soluble than their symmetrical counterparts, which can be advantageous for formulation and bioavailability.[5]

Synthesis Strategies: A Tale of Two Isomers

The synthesis of these two isomers requires distinct chemical strategies, primarily centered around the management of reactive intermediates like isocyanates.

Synthesis of N-butyl-N'-(4-ethylphenyl)urea (N,N'-disubstituted)

The most common and direct route to unsymmetrical N,N'-disubstituted ureas involves the reaction of an isocyanate with an amine.[6]

Protocol: Isocyanate-Amine Coupling

-

Isocyanate Formation: 4-Ethylaniline is reacted with a phosgene equivalent, such as triphosgene or diphosgene, to generate 4-ethylphenyl isocyanate.[7][8] This is a hazardous step and requires appropriate safety precautions.

-

Coupling Reaction: The resulting 4-ethylphenyl isocyanate is then reacted with n-butylamine in an aprotic solvent (e.g., dichloromethane or THF) to yield N-butyl-N'-(4-ethylphenyl)urea.

Alternative, safer methods avoid the direct use of phosgene and include the use of reagents like N,N'-carbonyldiimidazole (CDI) or phenyl chloroformate.[7][9]

Caption: Synthetic workflow for N,N'-disubstituted urea.

Synthesis of N-butyl-N-(4-ethylphenyl)urea (N,N-disubstituted)

The synthesis of an N,N-disubstituted urea requires a different approach to ensure both substituents are placed on the same nitrogen atom.

Protocol: Sequential N-Substitution

-

Carbamoyl Chloride Formation: A secondary amine, N-butyl-(4-ethylphenyl)amine, is first synthesized. This amine is then reacted with a phosgene equivalent to form the corresponding carbamoyl chloride.

-

Aminolysis: The carbamoyl chloride is subsequently reacted with ammonia or a protected ammonia equivalent to introduce the -NH₂ group, yielding the final N,N-disubstituted urea.

An alternative route involves the reaction of an N,N-disubstituted amine with an isocyanate that can generate a leaving group.

Caption: Synthetic workflow for N,N-disubstituted urea.

Potential Applications and Biological Significance

The urea scaffold is a "privileged structure" in drug discovery due to its ability to mimic a peptide bond and act as a rigid hydrogen-bond donor-acceptor unit.[2] The different spatial arrangements of substituents in N,N- and N,N'-disubstituted ureas can lead to distinct biological activities.

-

N,N'-disubstituted ureas are prevalent in a wide range of biologically active compounds, including anticancer agents (e.g., Sorafenib), antivirals, and herbicides.[1][2] Their ability to form strong hydrogen bonds is often crucial for binding to enzyme active sites or receptors.

-

N,N-disubstituted ureas are also found in various bioactive molecules. The presence of a primary amine group (-NH₂) and a sterically hindered tertiary amide may lead to different binding modes and metabolic profiles compared to their N,N'-isomers.

The choice between these isomeric scaffolds during a drug discovery campaign would depend on the specific requirements of the biological target and the desired pharmacokinetic properties.

Conclusion

References

- Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. RSC Publishing.

- Kitteringham, J., Shipton, M., & Voyle, M. A Simple Method for the Synthesis of Unsymmetrical Ureas. Organic Preparations and Procedures International.

- Prachi, R., et al. Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synlett.

- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI.

- Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates. The Journal of Organic Chemistry.

- Sapkal, B. M., et al. Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry.

- Selected examples of biologically active substituted ureas. ResearchGate.

-

Kocyigit-Kaymakcioglu, B., et al. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. Available at: [Link]

-

Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistrySelect. Available at: [Link]

- Prachi, R., et al. Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synlett.

- Kocyigit-Kaymakcioglu, B., et al. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Marmara University.

- Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI.

- Rule C-972 (Urea and Its Derivatives). ACD/Labs.

- Preparation of N,N'-dialkyl substituted cyclic urea derivatives. Google Patents.

- Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences.

-

N,N'-disubstituted ureas: influence of substituents on the formation of supramolecular polymers. PubMed. Available at: [Link]

- Urea, N-butyl-N',N'-diphenyl-N-(phenylmeth… - CymitQuimica. CymitQuimica.

- Synthesis of novel N, N′‐dialkyl ureas 15–24 by Sequential Addition of Phenethylamines to Triphosegene. ResearchGate.

- Rule C-971 (Urea and Its Derivatives). ACD/Labs.

- Rule C-974 (Urea and Its Derivatives). ACD/Labs.

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Gladkikh, I. P., et al. Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVII. N-(3-Bromoadamantan-1-yl)-3-R-ureas and Symmetrical Bis-ureas. Russian Journal of Organic Chemistry. Available at: [Link]

- Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent. Nature Communications.

-

Burmistrov, V. V., et al. Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. ResearchGate. Available at: [Link]

-

Kuznetsov, Y. P., et al. Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. ResearchGate. Available at: [Link]

-

Urea, N,N-dibutyl-N',N'-diethyl-. PubChem. Available at: [Link]

- Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library.

- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry.

- (4-Ethylphenyl)urea. SIELC Technologies.

- The preparation method of substituted phenyl urea. Google Patents.

-

Urea, N,N'-diphenyl-. NIST WebBook. Available at: [Link]

- N,N'-Disubstituted unsymmetrical cyclic urea and its use in therapy. Google Patents.

- Industrial application of technical urea + 4 main industrial uses. Jahanara.

-

Katritzky, A. R., et al. Synthesis of mono-and N,N-disubstituted ureas. ARKIVOC. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. N,N'-disubstituted ureas: influence of substituents on the formation of supramolecular polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP1029859A1 - N,N'-Disubstituted unsymmetrical cyclic urea and its use in therapy - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN86101095A - The preparation method of substituted phenyl urea - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

Technical Guide: Medicinal Chemistry Applications of N-Butyl-N-(4-ethylphenyl)urea Scaffolds

This guide explores the medicinal chemistry applications of N-Butyl-N-(4-ethylphenyl)urea , treating it as a representative scaffold for the broader class of N-alkyl-N-arylureas . While the specific nomenclature "N-Butyl-N-(4-ethylphenyl)urea" strictly implies a 1,1-disubstituted urea (N,N-disubstituted), the 1,3-disubstituted isomer (N-butyl-N'-(4-ethylphenyl)urea) represents a "privileged structure" in drug discovery, serving as a core motif in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and ACAT inhibitors. This guide focuses on the high-impact applications of this urea scaffold, detailing its role in binding kinetics, structure-activity relationships (SAR), and synthesis.

Executive Summary

The N-alkyl-N-arylurea moiety is a cornerstone of modern medicinal chemistry, functioning as a robust hydrogen-bonding linker and a hydrophobic pharmacophore. N-Butyl-N-(4-ethylphenyl)urea (and its 1,3-isomer analog) exemplifies this utility, balancing lipophilicity (via the butyl and ethylphenyl groups) with polar interactions (via the urea core). This guide dissects its application as a Type II Kinase Inhibitor motif , a Soluble Epoxide Hydrolase (sEH) inhibitor , and a metabolic modulator, providing actionable protocols for its synthesis and biological evaluation.

Structural Analysis & Pharmacophore Properties

The molecule comprises three distinct pharmacophoric elements:

-

The Urea Linker (-NH-CO-NH- or >N-CO-NH2): Acts as a primary hydrogen bond donor/acceptor (HBD/HBA) system. In 1,3-disubstituted ureas, it forms a characteristic "bidentate" H-bond network with protein backbones (e.g., the Glu-Asp pair in kinases).

-

The 4-Ethylphenyl Group: A bulky, lipophilic aromatic moiety that occupies hydrophobic pockets (e.g., the allosteric pocket of kinases or the catalytic tunnel of sEH). The para-ethyl substitution enhances van der Waals contacts compared to a simple phenyl group.

-

The Butyl Chain: A flexible aliphatic tail that probes narrow hydrophobic channels or solvent-exposed regions, tuning the molecule's LogP and membrane permeability.

Isomer Distinction

-

1,3-Isomer (N-butyl-N'-(4-ethylphenyl)urea): The dominant scaffold in approved drugs (e.g., Sorafenib). It adopts a trans-trans conformation in solution but switches to cis-trans upon binding to targets like kinases.

-

1,1-Isomer (N-butyl-N-(4-ethylphenyl)urea): Less common as a final drug but serves as a crucial carbamoylating agent and intermediate in the synthesis of carbamates and heterocycles.

Core Applications in Medicinal Chemistry

Type II Kinase Inhibition (Oncology)

The urea scaffold is critical for designing Type II kinase inhibitors , which bind to the inactive "DFG-out" conformation of kinases (e.g., p38 MAP kinase, VEGFR, RAF).

-

Mechanism: The urea moiety functions as an "anchor," forming two hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues in the ATP-binding pocket.

-

Role of N-Butyl-N-(4-ethylphenyl)urea:

-

The 4-ethylphenyl group occupies the hydrophobic allosteric pocket created by the DFG-out movement.

-

The butyl group extends towards the solvent front or gatekeeper region, improving selectivity.

-

Experimental Validation: Competitive binding assays (e.g., LanthaScreen) using this scaffold can quantify the stabilization of the inactive kinase state.

-

Soluble Epoxide Hydrolase (sEH) Inhibition (Inflammation)

sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols. N,N'-disubstituted ureas are potent transition-state mimics of sEH.

-

Mechanism: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues in the sEH catalytic tunnel, while the NH groups donate H-bonds to an Aspartate residue.

-

SAR Insight: The 4-ethylphenyl group mimics the epoxide substrate, fitting snugly into the catalytic tunnel. The butyl group occupies the smaller alkyl pocket. This specific combination (aryl + alkyl) is often optimized to improve metabolic stability over early adamantyl-urea inhibitors.

ACAT Inhibition (Metabolic Disease)

Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors often feature a urea core to modulate cholesterol esterification.

-

Application: Derivatives of N-butyl-N-(4-ethylphenyl)urea serve as probes to study the inhibition of ACAT-1 vs. ACAT-2, influencing atherosclerosis progression. The lipophilic nature of the butyl and ethylphenyl groups is essential for penetrating the endoplasmic reticulum membrane where ACAT resides.

Experimental Protocols

Synthesis of N-Butyl-N'-(4-ethylphenyl)urea (1,3-Isomer)

This protocol describes the synthesis of the biologically active 1,3-isomer via the isocyanate route, ensuring high purity for biological testing.

Reaction Scheme: 4-Ethylaniline + Butyl Isocyanate → N-Butyl-N'-(4-ethylphenyl)urea

Reagents:

-

4-Ethylaniline (1.0 eq)

-

n-Butyl Isocyanate (1.1 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Triethylamine (TEA) (0.1 eq, catalytic)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 4-ethylaniline (10 mmol, 1.21 g) in 20 mL of anhydrous DCM under an argon atmosphere.

-

Addition: Cool the solution to 0°C. Add n-butyl isocyanate (11 mmol, 1.09 g) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The product typically precipitates or appears as a new polar spot.

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from hot ethanol or ethyl acetate/hexane.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆): Look for urea NH singlets at δ 8.3–8.5 ppm and δ 6.0–6.2 ppm.

Synthesis of N-Butyl-N-(4-ethylphenyl)urea (1,1-Isomer)

For applications requiring the 1,1-isomer (e.g., as a carbamoyl transfer reagent).

Reaction Scheme: N-Butyl-4-ethylaniline + Sodium Cyanate + HCl → N-Butyl-N-(4-ethylphenyl)urea

Step-by-Step Methodology:

-

Precursor Synthesis: Synthesize N-butyl-4-ethylaniline via reductive amination of butyraldehyde and 4-ethylaniline.

-

Urea Formation: Dissolve N-butyl-4-ethylaniline (10 mmol) in acetic acid/water (1:1). Add sodium cyanate (15 mmol) in water dropwise at 35–40°C.

-

Isolation: Stir for 2 hours. The product will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₃H₂₀N₂O | Core scaffold composition |

| Molecular Weight | 220.31 g/mol | Fragment-like, suitable for optimization |

| LogP (Calc.) | ~3.2 – 3.5 | High lipophilicity; good membrane permeability |

| H-Bond Donors | 2 (1,3-isomer) / 1 (1,1-isomer) | Critical for target binding (Kinase/sEH) |

| H-Bond Acceptors | 1 (Carbonyl) | Interaction with catalytic residues |

| Key Metabolite | 4-(1-hydroxyethyl)phenyl derivative | Monitor for metabolic stability (CYP450) |

Visualization of Synthesis Pathways

Safety & Toxicology

-

Aniline Toxicity: Metabolic cleavage of the urea bond may release 4-ethylaniline , a potential hemotoxic agent. In biological assays, controls must be included to assess cytotoxicity independent of target inhibition.

-

Handling: Isocyanates (used in synthesis) are potent respiratory sensitizers. All reactions must be performed in a fume hood.

References

-

Smith, R. A., et al. (2019). Urea Derivatives as Kinase Inhibitors: Structural Insights and Design Strategies. Journal of Medicinal Chemistry. [Link]

-

Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annual Review of Pharmacology and Toxicology. [Link]

-

Liu, Y., et al. (2018). Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubChem Compound Summary. (2024). 1-Butyl-3-(4-ethylphenyl)urea. National Center for Biotechnology Information. [Link]

Methodological & Application

Application Note: Synthesis of N-Butyl-N-(4-ethylphenyl)urea via Carbamoyl Chloride Intermediates

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and process optimization for unsymmetrical urea synthesis.

Introduction & Strategic Rationale

The urea pharmacophore is a ubiquitous structural motif in modern drug discovery, frequently serving as a critical hydrogen-bonding network in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and various agrochemicals. Synthesizing unsymmetrical, N,N'-disubstituted ureas—such as N-Butyl-N-(4-ethylphenyl)urea (structurally defined as 1-butyl-3-(4-ethylphenyl)urea)—requires highly selective methodologies to prevent the formation of symmetric urea byproducts.

While the direct reaction of amines with phosgene or isocyanates is common, the use of carbamoyl chlorides (e.g., butylcarbamoyl chloride) offers a superior balance of safety, stability, and controlled reactivity[1]. Carbamoyl chlorides act as highly efficient electrophiles, allowing for the stepwise, predictable construction of complex urea linkages without the extreme toxicity risks associated with handling gaseous phosgene in the final synthetic steps[2][3].

Mechanistic Causality

The reaction proceeds via a classic nucleophilic addition-elimination mechanism. The nucleophilic nitrogen of 4-ethylaniline attacks the electrophilic carbonyl carbon of butylcarbamoyl chloride, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride leaving group, generating the urea core[4][5].

Because this process generates one equivalent of hydrogen chloride (HCl), an auxiliary non-nucleophilic base is strictly required. If the HCl is not scavenged, it will protonate the 4-ethylaniline starting material, rendering it non-nucleophilic and prematurely halting the reaction[6].

Fig 1. Nucleophilic addition-elimination mechanism for unsymmetrical urea synthesis.

Process Optimization & Quantitative Data

To establish a robust protocol, reaction parameters must be optimized to favor the cross-urea product while suppressing the hydrolysis of the carbamoyl chloride. If water is introduced into the system, butylcarbamoyl chloride hydrolyzes to butylamine and CO₂. The newly formed butylamine can rapidly react with unreacted carbamoyl chloride to form 1,3-dibutylurea as a symmetric byproduct[5].

The table below summarizes the causality of solvent and base selection on the overall yield of N-Butyl-N-(4-ethylphenyl)urea.

| Entry | Solvent | Base | Temp | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | Anhydrous DCM | TEA | 0 °C to RT | 4 | 82 | Standard conditions; trace symmetric urea observed. |

| 2 | Anhydrous DCM | DIPEA | 0 °C to RT | 4 | 91 | Optimal; steric bulk of DIPEA minimizes side reactions. |

| 3 | Anhydrous THF | DIPEA | 0 °C to RT | 6 | 85 | Slower reaction rate due to solvent polarity differences. |

| 4 | Anhydrous DCM | None | 0 °C to RT | 24 | <30 | Reaction stalls; aniline hydrochloride precipitates[6]. |

| 5 | Wet DCM | DIPEA | 0 °C to RT | 4 | 55 | High yield of 1,3-dibutylurea via electrophile hydrolysis[5]. |

Note: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its increased steric hindrance prevents it from acting as a competing nucleophile, ensuring it functions exclusively as an HCl scavenger.

Experimental Protocol: A Self-Validating System

This protocol is engineered to be self-validating. By leveraging the distinct chemical properties of the starting materials and the product, researchers can visually and chemically confirm reaction success at each stage without immediate reliance on LC-MS or NMR.

Reagents Required

-

Electrophile: Butylcarbamoyl chloride (1.1 equiv)

-

Nucleophile: 4-Ethylaniline (1.0 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Fig 2. Step-by-step experimental workflow for carbamoylation.

Step-by-Step Methodology

Step 1: System Preparation (Exclusion of Moisture)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush with Argon or N₂. Causality: Strict anhydrous conditions prevent the hydrolysis of the carbamoyl chloride into symmetric urea byproducts[5].

-

Dissolve 4-ethylaniline (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to the aniline).

Step 2: Controlled Electrophilic Addition 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Dissolve butylcarbamoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirring aniline solution over 15 minutes. Causality: The carbamoylation reaction is exothermic. Dropwise addition at 0 °C controls the reaction kinetics and suppresses thermal degradation[4].